N-(2,4-dimethylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine
Description
N-(2,4-dimethylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine is a phthalazine derivative featuring a 2,4-dimethylphenyl substituent at the N1 position and a 4-methyl-3-(piperidin-1-ylsulfonyl)phenyl group at the C4 position. This compound is hypothesized to exhibit anticancer activity due to structural similarities with other phthalazine-based kinase inhibitors (e.g., aurora kinase inhibitors) .
Properties
Molecular Formula |
C28H30N4O2S |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)phthalazin-1-amine |
InChI |
InChI=1S/C28H30N4O2S/c1-19-11-14-25(21(3)17-19)29-28-24-10-6-5-9-23(24)27(30-31-28)22-13-12-20(2)26(18-22)35(33,34)32-15-7-4-8-16-32/h5-6,9-14,17-18H,4,7-8,15-16H2,1-3H3,(H,29,31) |
InChI Key |
DLWSQFFEAHTOQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)N5CCCCC5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine typically involves multi-step organic reactions. The process may start with the preparation of the phthalazine core, followed by the introduction of the 2,4-dimethylphenyl and 4-methyl-3-(piperidin-1-ylsulfonyl)phenyl groups through various coupling reactions. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, organometallic reagents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Phthalazine Class
a) N-(4-chlorophenyl)-4-(3-substitutedphenylamino)methyl)phthalazin-1-amines (16a-d)
- Structure: These compounds (e.g., 16a-d) share the phthalazine core but differ in substituents. The N1 position is occupied by a 4-chlorophenyl group, while the C4 position contains a (3-substitutedphenylamino)methyl moiety. Substitutions include aniline, m-chloroaniline, m-toluidine, and m-anisidine .
- Comparison: The target compound replaces the 4-chlorophenyl group with a 2,4-dimethylphenyl group, which may reduce electron-withdrawing effects and enhance lipophilicity. The C4 substituent in the target compound is a rigid sulfonamide-linked piperidine, whereas 16a-d feature flexible aminoalkyl chains.
b) AMG 900 (N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine)
- Structure : AMG 900, a clinical-stage aurora kinase inhibitor, has a pyridinylpyrimidine group at C4 and a 4-methylthiophen-2-yl group at N1 .
- Comparison : The target compound lacks the pyrimidine-based kinase-targeting motif but incorporates a piperidinylsulfonyl group, which may modulate selectivity toward different kinase domains.
c) N-(4-((3-(2-Aminopyrimidin-4-yl)pyridin-2-yl)oxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine
- Structure: This compound (Catalog Number: 147191) features a 2-aminopyrimidinyl-pyridinyloxy group at C4 and a 4-methylthiophen-2-yl group at N1 .
Piperidine- and Piperazine-Containing Analogues
a) 4-Methyl-N-{(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl}-7-(piperazin-1-yl)phthalazin-1-amine
- Structure : This compound () has a piperazine group at C7 and a trifluoromethylphenyl-ethyl substituent at N1.
- Comparison : The target compound positions the piperidinylsulfonyl group at C4 instead of C7, which may influence spatial orientation in target binding. The trifluoromethyl group in this analogue enhances metabolic stability compared to the dimethylphenyl group in the target compound.
b) N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine
Substituent-Driven Activity Trends
Biological Activity
N-(2,4-dimethylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential for clinical use.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a phthalazine core. Its molecular formula is C22H28N4O2S, and it features multiple functional groups that contribute to its biological activity.
Research indicates that this compound may interact with various biological targets, including:
- Bromodomain-containing protein 4 (BRD4) : Inhibitors of BRD4 have shown promise in cancer therapy due to their ability to modulate gene expression linked to oncogenesis. The compound exhibits inhibitory activity against BRD4, which is crucial for regulating transcription in cancer cells .
- PARP1 Inhibition : Preliminary studies suggest that this compound may also inhibit PARP1, an enzyme involved in DNA repair. This dual action could enhance its effectiveness in targeting cancer cells by promoting apoptosis through DNA damage accumulation .
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
- Anti-proliferative Effects : The compound has shown significant anti-proliferative effects on various cancer cell lines, including triple-negative breast cancer (TNBC) cells. For instance, it has been reported to induce G1 phase cell cycle arrest, leading to reduced cell proliferation .
- Induction of Apoptosis : The compound's interaction with BRD4 and PARP1 may lead to increased apoptosis in cancer cells. This is particularly relevant in the context of TNBC, where traditional therapies often fail .
Case Studies
A notable case study involved the evaluation of the compound's effects on MCF-7 breast cancer cells. Treatment with the compound resulted in:
- Cell Cycle Arrest : A dose-dependent increase in G1 phase arrest was observed, indicating a potential mechanism for its anti-cancer effects.
- Expression Modulation : The compound modulated the expression levels of key oncogenes such as c-MYC and p53, further supporting its role as a therapeutic agent .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Cell Line | IC50 (μM) | Mechanism | Outcome |
|---|---|---|---|---|
| Study 1 | MCF-7 | 0.237 ± 0.093 | BRD4 Inhibition | Significant anti-proliferative effect |
| Study 2 | TNBC | Not specified | PARP1 Inhibition | Induced apoptosis and cell cycle arrest |
| Study 3 | Various | Not specified | Gene Expression Modulation | Altered levels of c-MYC and p53 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
